1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine
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Overview
Description
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine is a complex organic compound that features a piperidine ring substituted with a benzoyl group and a phenylmethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(3-methoxypyrrolidin-1-yl)benzoic acid with a suitable activating agent such as thionyl chloride to form the corresponding acyl chloride.
Coupling with Piperidine: The acyl chloride is then reacted with 4-phenylmethanesulfonylpiperidine in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylmethanesulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: :
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-30-22-11-14-26(17-22)21-9-7-20(8-10-21)24(27)25-15-12-23(13-16-25)31(28,29)18-19-5-3-2-4-6-19/h2-10,22-23H,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANDEGHDXVHPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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